An In-depth Technical Guide on the Physical Properties of 2-(3-Bromopyridin-2-yl)acetonitrile
An In-depth Technical Guide on the Physical Properties of 2-(3-Bromopyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Bromopyridin-2-yl)acetonitrile (CAS No. 122851-60-9), a key building block in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physical Properties
2-(3-Bromopyridin-2-yl)acetonitrile is a substituted pyridylacetonitrile derivative. Its chemical structure consists of a pyridine ring brominated at the 3-position and substituted with a cyanomethyl group at the 2-position.
Table 1: Physical and Chemical Properties of 2-(3-Bromopyridin-2-yl)acetonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅BrN₂ | Calculated |
| Molecular Weight | 197.03 g/mol | Calculated |
| Appearance | Pale-yellow to yellow-brown solid | Visual Inspection |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of similar cyanomethylpyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide source.
A potential synthetic pathway is illustrated in the diagram below. This would likely involve the conversion of a precursor, such as 2-methyl-3-bromopyridine, to an intermediate with a good leaving group at the methyl position (e.g., a halide), followed by reaction with a cyanide salt.
Figure 1. A conceptual synthetic pathway for 2-(3-Bromopyridin-2-yl)acetonitrile.
General Experimental Protocol for Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Materials:
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2-(3-Bromopyridin-2-yl)acetonitrile sample
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Capillary tubes (sealed at one end)
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Melting point apparatus
Procedure:
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A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.
General Experimental Protocol for Boiling Point Determination
For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition.
Materials:
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2-(3-Bromopyridin-2-yl)acetonitrile sample
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Small-scale distillation apparatus
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Vacuum source and manometer
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Heating mantle and thermometer
Procedure:
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A small quantity of the sample is placed in the distillation flask.
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The apparatus is assembled for vacuum distillation.
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The system is evacuated to the desired pressure.
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The sample is heated gradually until it begins to boil.
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The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.
General Experimental Protocol for Solubility Determination
The solubility of the compound in various solvents can be determined qualitatively.
Materials:
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2-(3-Bromopyridin-2-yl)acetonitrile sample
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A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
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Small test tubes
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Vortex mixer
Procedure:
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A small, measured amount of the compound (e.g., 10 mg) is placed into separate test tubes.
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A small volume of a solvent (e.g., 1 mL) is added to each test tube.
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The mixtures are agitated using a vortex mixer for a set period.
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The solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution indicates partial solubility.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and cyanomethyl substituents.
13C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
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Absorptions in the 1600-1400 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.
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C-H stretching vibrations of the aromatic ring and the methylene group typically appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak of similar intensity at m/z 199, which is characteristic of a compound containing one bromine atom.
Figure 2. Anticipated major fragmentation pathways for 2-(3-Bromopyridin-2-yl)acetonitrile in mass spectrometry.
Conclusion
2-(3-Bromopyridin-2-yl)acetonitrile is a valuable chemical intermediate with significant potential in medicinal chemistry. This guide has summarized its known physical properties and provided a framework for the experimental determination of currently unavailable data. The conceptual synthetic pathway and predicted spectroscopic characteristics offer a starting point for researchers working with this compound. Further experimental investigation is required to fully characterize this molecule and unlock its full potential in the development of novel therapeutics.
